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For Researchers, Scientists, and Drug Development Professionals

Introduction
Clauszoline M is a carbazole alkaloid first isolated from the leaves of Clausena excavata

(Rutaceae). As a member of the carbazole family of natural products, it is of interest to the

scientific community for its potential biological activities. The structural elucidation of

Clauszoline M was achieved through comprehensive spectroscopic analysis, primarily relying

on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a

detailed overview of the spectroscopic data and the experimental protocols utilized in the

characterization of Clauszoline M, presenting the information in a clear and accessible format

for researchers and professionals in the field of drug discovery and development.

Spectroscopic Data of Clauszoline M
The structural confirmation of Clauszoline M is dependent on the precise interpretation of its

spectroscopic data. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass

spectrometry data as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for Clauszoline M
(in CDCl₃)
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-1 7.89 d 7.8

H-4 7.84 d 8.3

H-5 7.33 t 7.8

H-6 7.14 t 7.8

H-8 7.20 d 7.8

NH 8.24 br s -

2-CHO 10.05 s -

3-OMe 4.08 s -

Table 2: ¹³C NMR Spectroscopic Data for Clauszoline M
(in CDCl₃)
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Position Chemical Shift (δ) ppm

C-1 121.3

C-2 129.2

C-3 162.0

C-4 111.9

C-4a 140.2

C-4b 122.9

C-5 125.1

C-6 119.5

C-7 121.9

C-8 110.8

C-8a 138.8

C-9a 124.9

2-CHO 191.0

3-OMe 56.1

Table 3: Mass Spectrometry Data for Clauszoline M
Technique

Ionization
Mode

Observed m/z Formula Interpretation

HR-EI-MS EI 227.0582 C₁₃H₉NO₃ [M]⁺

Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic

analysis of Clauszoline M.

Isolation of Clauszoline M from Clausena excavata
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The isolation of Clauszoline M was achieved from the leaves of Clausena excavata. The dried

and powdered leaves were subjected to extraction with methanol. The resulting crude extract

was then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the

less polar compounds including Clauszoline M, was concentrated and subjected to a series of

chromatographic separations.

The experimental workflow for the isolation is depicted below:
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Dried and Powdered Leaves of C. excavata

Methanol Extraction

Crude Methanol Extract

Ethyl Acetate-Water Partitioning

Ethyl Acetate Layer

Silica Gel Column Chromatography

Eluted Fractions

Preparative TLC

Pure Clauszoline M
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Isolation workflow for Clauszoline M.
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Spectroscopic Analysis
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for proton and

100 MHz for carbon, respectively. The sample was dissolved in deuterated chloroform (CDCl₃),

and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts (δ) are reported

in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

High-resolution electron ionization mass spectrometry (HR-EI-MS) was performed to determine

the exact mass and molecular formula of Clauszoline M.

The general workflow for the spectroscopic analysis is outlined in the following diagram:

Isolated Clauszoline M

NMR Spectroscopic Analysis (¹H, ¹³C) Mass Spectrometry Analysis (HR-EI-MS)

Structure Elucidation

Click to download full resolution via product page

Workflow for the spectroscopic characterization of Clauszoline M.

Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and high-

resolution mass spectrometry, provide a comprehensive and unambiguous characterization of

Clauszoline M. The detailed experimental protocols offer a clear roadmap for the isolation and

analysis of this carbazole alkaloid. This information is crucial for researchers in natural product

chemistry, medicinal chemistry, and drug development who are interested in the synthesis of

Clauszoline M analogs or the investigation of its biological properties. The structured

presentation of data and workflows aims to facilitate further research and application of this

interesting natural product.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Clauszoline M]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169562#clauszoline-m-spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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